Home > Products > Screening Compounds P54958 > 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde -

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

Catalog Number: EVT-3700065
CAS Number:
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating full antagonist behavior by potently inhibiting arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing these receptors. [] In vivo studies in rats have shown SSR149415's effectiveness in inhibiting AVP-induced corticotropin release, with a long-lasting oral effect. Furthermore, it displays anxiolytic-like activity in mice. []

Relevance: Both SSR149415 and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, share the 2,3-dihydro-1H-indol-1-yl substructure. This structural similarity suggests potential shared pharmacological properties, although their specific mechanisms and targets may differ. []

N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30)

Compound Description: J30 is an orally active indoline-sulfonamide agent that displays potent anti-cancer activity in vitro and in vivo. It functions as a microtubule disruptor by binding to the colchicine-binding site of tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. [] J30 also induces apoptosis through Bcl-2 phosphorylation, cytochrome c release, and caspase activation. []

Relevance: The 2,3-dihydro-1H-indol-1-yl substructure found in J30 is also present in the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde. This shared structural motif suggests a potential connection in their biological activities, though their specific targets and mechanisms may differ. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent, selective, and orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, under investigation for migraine treatment. It demonstrates high affinity for human and rhesus CGRP receptors while exhibiting significantly lower affinity for the canine and rat receptors. [, ] MK-0974 effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a pharmacodynamic model reflecting CGRP receptor antagonism. []

Relevance: While structurally distinct from MK-0974, the research describing MK-0974's development as an orally bioavailable CGRP receptor antagonist is relevant due to its focus on migraine treatment. [] This connection is noteworthy because CGRP receptor antagonists are a potential therapeutic avenue for migraine, and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, might also possess unexplored activities within this pathway.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist, exhibiting potential as a tocolytic agent for preterm labor management. This orally active compound displays nanomolar affinity for rat and human OT receptors while demonstrating minimal interaction with other receptors, enzymes, and ion channels. [] SSR126768A effectively antagonizes OT-induced uterine contractions in various models, including conscious rats and human myometrial strips. []

Relevance: Similar to SSR149415 and J30, SSR126768A shares the 2,3-dihydro-1H-indol-1-yl substructure with the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde. This structural commonality suggests that the target compound might also interact with OT receptors, though further investigation is needed to confirm this possibility. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

Compound Description: JNJ-5207787 acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). It demonstrates high affinity for both human and rat Y2 receptors while exhibiting >100-fold selectivity over other Y receptor subtypes. [] JNJ-5207787 effectively inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding and exhibits good brain penetration following systemic administration in rats. []

Relevance: Both JNJ-5207787 and the target compound, 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde, share the 2,3-dihydro-1H-indol-1-yl substructure. This shared structural feature suggests a possible link in their pharmacological activities, although their specific targets and mechanisms may differ. []

Properties

Product Name

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-2-23-18-11-14(12-21)7-8-17(18)24-13-19(22)20-10-9-15-5-3-4-6-16(15)20/h3-8,11-12H,2,9-10,13H2,1H3

InChI Key

YKYHXHSGSLCTQZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.